

Lifirafenib combination therapy Mirdametinib protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Lifirafenib

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Clinical Trial Protocol Overview

The information below summarizes the design of the Phase 1b clinical trial (NCT03905148) investigating **Lifirafenib** and Mirdametinib, based on the most current data presented in 2023 [1] [2] [3].

Trial Element	Description
ClinicalTrials.gov ID	NCT03905148 [4]
Phase	Phase 1b/2 [4]
Title	A Study of the Safety and Pharmacokinetics of BGB-283 (Lifirafenib) and PD-0325901 (Mirdametinib) in Participants With Advanced or Refractory Solid Tumors [4]
Study Arms	Part A: Dose Escalation/Dose Finding; Part B: Dose Expansion (Group 1: NSCLC with KRAS mutations; Group 2: Endometrial cancer with KRAS mutations; Group 3: Other tumor types of interest) [4]
Primary Purpose	Treatment [4]

Trial Element	Description
Primary Outcome Measures	Incidence and severity of adverse events (AEs) and serious adverse events (SAEs) [4]

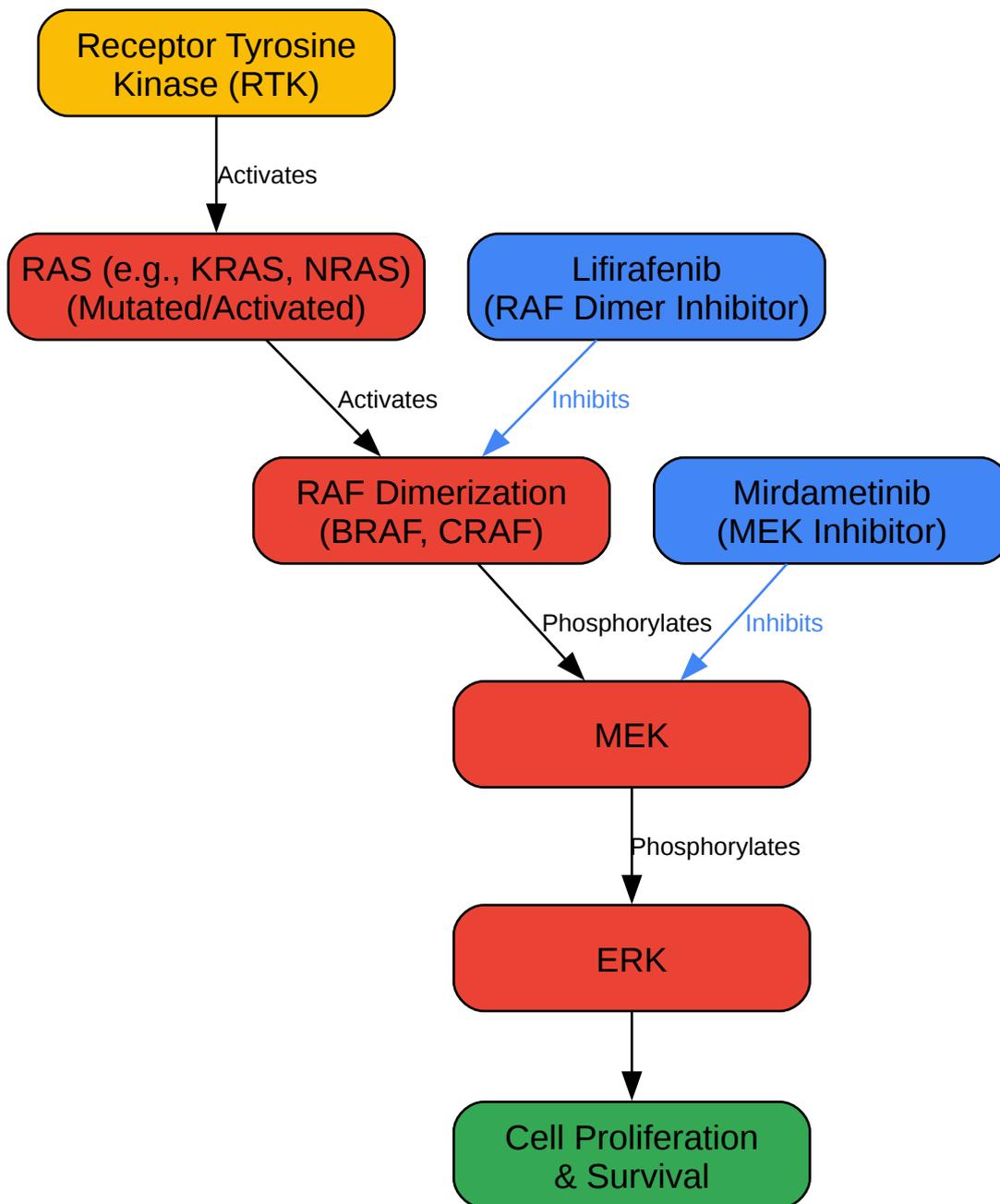
Dosing Regimens in Dose Escalation

The dose-escalation phase explored various dosing schedules to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The table below outlines the key dose cohorts [1].

Dose Cohort	Mirdametinib Dosing	Lifirafenib Dosing	Dosing Schedule
Levels 1 & 2	2 mg QD	15 mg QD (L1), 20 mg QD (L2)	Continuous
Levels 3a & 4a	3 mg QD (L3a), 4 mg QD (L4a)	20 mg QD	5 days on, 2 days off
Levels 3b - 5c	2 mg to 4 mg (mostly BID)	15 mg QD to 20 mg QD	Lead-in dosing (5 days on/2 days off) for 14 days, then intermittent (5 days on/2 days off) per 28-day cycle

Mechanism of Action and Therapeutic Rationale

The combination of **Lifirafenib** and Mirdametinib represents a vertical inhibition strategy targeting two key nodes in the MAPK signaling pathway, which is frequently dysregulated in cancers with RAS/RAF mutations [1] [2].

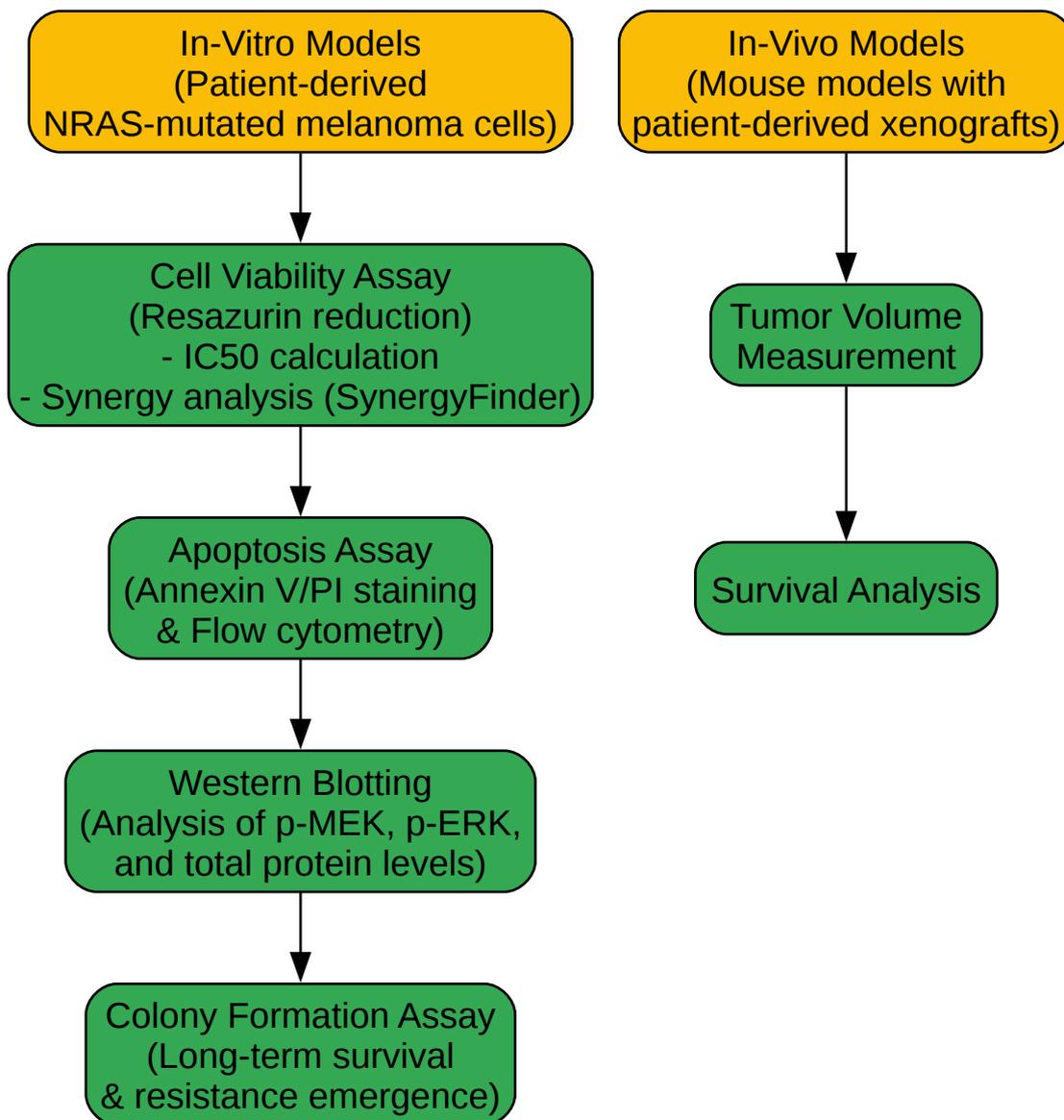


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This vertical blockade is particularly rational for **RAS-mutant tumors**, where the activation of RAF involves dimer formation, making them less sensitive to single-agent MEK inhibitors [5] [6]. By simultaneously inhibiting RAF dimers and MEK, the combination aims to achieve more complete and sustained pathway suppression, preventing feedback reactivation and inducing apoptosis in cancer cells [5] [2].

Key Preclinical Experimental Protocols

While detailed protocols for the clinical combination are not fully public, a related preclinical study on a similar RAF/MEK inhibitor combination (Brimarafenib + Mirdametinib) provides insight into the key experiments used to validate this approach [5]. The workflow below outlines a typical flow for these experiments.



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Key Methodological Details [5]:

- **Cell Viability & Synergy:** Cells were treated for 72 hours. Viability was assessed using Resazurin, and fluorescence was measured. IC50 values were calculated, and drug synergy was analyzed using the SynergyFinder algorithm.
- **Apoptosis Assay:** Cells were treated for 48 hours, then stained with propidium iodide and FITC Annexin V before analysis by flow cytometry.
- **Western Blotting:** Proteins were extracted after 24 or 72 hours of treatment. Key antibodies included phospho-ERK1/2, total ERK, and phospho-MEK1/2.
- **In-Vivo Studies:** The combination's effect on tumor growth inhibition and overall survival was evaluated in mouse models bearing patient-derived tumors.

Summary of Clinical Findings and Safety

As of the January 2023 data cut-off, results from the Phase 1b dose-escalation part showed:

| **Parameter** | **Finding** | | :--- | :--- | | **Patient Population** | 71 patients with advanced/metastatic solid tumors harboring MAPK pathway aberrations (mostly KRAS 57.7%, BRAF 18.3%, NRAS 11.3%) [1]. | | **Safety Profile** | Favorable and tolerable. Most common any-grade TRAEs: dermatitis acneiform (42.3%), fatigue (32.4%), diarrhea (26.8%), decreased platelet count (18%), alopecia (18%), nausea (17%), increased ALT (16%). Low incidence of DLTs (9.9%) and discontinuations due to AEs (5.6%) [1] [2]. | | **Antitumor Activity** | Confirmed objective responses in **14 of 62** efficacy-evaluable patients (22.6%). Durable responses (>12-24 months) observed in specific tumor types [1] [2] [3]. | | **Activity by Tumor Type** |

- **Low-Grade Serous Ovarian Cancer (LGSOC):** 10/17 (58.8%) ORR.
- **Endometrial Cancer:** 2/4 (50%) ORR (BRAF fusion & KRAS mutant).
- **Non-Small Cell Lung Cancer (NSCLC):** 2/11 (18.2%) ORR (NRAS & BRAF V600E mutant).

Important Considerations for Researchers

- **Current Status:** The trial was expected to advance to the **dose-expansion phase** in the second half of 2023, which will take a **tumor-agnostic approach** in a biomarker-selected population [1] [2]. You should check ClinicalTrials.gov (NCT03905148) for the most recent status and any published results from this expansion phase.

- **Missing Details:** The provided information lacks detailed pharmacokinetic (PK) sampling schedules, specific criteria for dose-limiting toxicities (DLTs), and comprehensive statistical analysis plans, which are typically found in full study protocols.
- **Preclinical Correlation:** The strong preclinical data for a similar combination (Brimarafenib + Mirdametinib) supports the clinical rationale for dual RAF/MEK inhibition, particularly in NRAS-mutant models where it showed synergy and apoptosis induction [5].

I hope these structured application notes and protocols are helpful for your research. Should you require further information on specific aspects of the trial mechanism, please feel free to ask.

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